3-(Benzylamino)cyclohexane-1,2-diol
Description
3-(Benzylamino)cyclohexane-1,2-diol (CAS: 1445796-29-1, molecular formula: C₁₃H₁₉NO₂, molecular weight: 221.30 g/mol) is a chiral aminodiol featuring a benzylamino substituent at the C3 position of a cyclohexane ring with adjacent hydroxyl groups at C1 and C2 .
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
3-(benzylamino)cyclohexane-1,2-diol |
InChI |
InChI=1S/C13H19NO2/c15-12-8-4-7-11(13(12)16)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-16H,4,7-9H2 |
InChI Key |
XYMQEEPTILQKHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C(C1)O)O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-(Benzylamino)cyclohexane-1,2-diol
Epoxidation of Cyclohexene Derivatives Followed by Aminolysis
The most established and widely reported synthetic route to this compound involves two main steps:
Step 1: Epoxidation of the Cyclohexene Double Bond
Starting from cyclohexene or substituted cyclohexene derivatives such as (S)-perillyl alcohol, the double bond is converted into an epoxide (1,2-epoxycyclohexane or 1,2-epoxyperillyl alcohol) using classical epoxidation reagents (e.g., m-CPBA or other peracids). This step introduces an oxirane ring at the 1,2-position of the cyclohexane ring.Step 2: Ring-Opening of the Epoxide by Benzylamine
The epoxide is then subjected to nucleophilic ring-opening by benzylamine in the presence of a catalyst such as calcium trifluoroacetate [Ca(CF3CO2)2]. This reaction is typically conducted under solvent-free conditions at moderate temperatures (around 40°C) for extended periods (e.g., 72 hours). The aminolysis opens the epoxide ring, resulting in the formation of the 1,2-diol with the benzylamino substituent at position 3.
This method yields this compound with moderate to good yields (around 52% reported) and allows for stereochemical control depending on the starting material's configuration (e.g., using chiral perillyl alcohol derivatives).
Table 1: Summary of Key Reaction Conditions for Epoxide Ring-Opening to this compound
| Parameter | Details |
|---|---|
| Starting material | (S)-1,2-Epoxyperillyl alcohol or epoxycyclohexane |
| Nucleophile | Benzylamine |
| Catalyst | Calcium trifluoroacetate [Ca(CF3CO2)2] |
| Solvent | Solvent-free |
| Temperature | 40°C |
| Reaction time | 72 hours |
| Yield | ~52% |
| Purification | Column chromatography (silica gel, hexane) |
| Product state | Colorless crystals suitable for X-ray analysis |
This synthetic approach is supported by crystallographic studies confirming the molecular structure and stereochemistry of the product, including intramolecular hydrogen bonding stabilizing the conformation.
Alternative Synthetic Routes
While the epoxidation-aminolysis pathway is the most documented, other methods for preparing cyclohexane-1,2-diols and their aminated derivatives have been described, which may be adapted for this compound synthesis:
Direct Amination of Cyclohexane-1,2-diol
Some patents and literature describe the production of cyclohexane-1,2-diol via hydrolysis of cyclohexene oxide under controlled conditions (e.g., heating with water at 70°C), which can then be aminated by nucleophilic substitution or reductive amination with benzylamine derivatives. However, specific direct amination methods for this compound are less reported.Michael Addition and Hetero-Michael Addition Reactions
Advanced synthetic methodologies involving Michael-type additions to bicyclic or spirocyclic intermediates bearing nitro or other activating groups have been reported for related benzylamino-substituted cyclohexane derivatives. These methods provide stereoselective access to functionalized aminodiols, though they are more complex and less direct than the epoxide ring-opening approach.
Mechanistic and Structural Insights
The epoxide ring-opening by benzylamine proceeds via nucleophilic attack at the less hindered epoxide carbon, facilitated by the Lewis acid catalyst calcium trifluoroacetate, which activates the epoxide ring towards nucleophilic attack.
The reaction under solvent-free conditions enhances the reaction rate and yield by concentrating reactants and avoiding solvent interference.
The product this compound adopts a chair conformation of the cyclohexane ring, with hydroxyl groups in axial positions and intramolecular hydrogen bonding between the hydroxyl and amino groups stabilizing the molecular conformation.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Epoxidation of cyclohexene + aminolysis | (S)-perillyl alcohol epoxide | Benzylamine, Ca(CF3CO2)2 | 40°C, solvent-free, 72 h | ~52 | Most direct and well-characterized method |
| Hydrolysis of cyclohexene oxide + amination | Cyclohexene oxide | Water (hydrolysis), benzylamine | 70°C (hydrolysis step) | Not specified | Less direct, requires additional amination |
| Michael addition to bicyclic intermediates | Functionalized bicyclic precursors | Benzylamine derivatives | Various | Variable | More complex, stereoselective synthesis |
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino)cyclohexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The benzylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexane carboxylic acid.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
Catalysis
Aminodiols, including derivatives of 3-(Benzylamino)cyclohexane-1,2-diol, are effective chiral catalysts in enantioselective reactions .
- Enantioselective Addition of Diethylzinc to Benzaldehyde: Aminodiols and their ring-closed derivatives catalyze the enantioselective addition of diethylzinc to benzaldehyde with moderate to excellent activity . For instance, monoterpene-based aminodiols with a (1S,2S,4S) configuration show good catalytic activity, mainly with S selectivity . When these aminodiols undergo ring closure to form 1,3-oxazines, they exhibit the best, but opposite (R), catalytic activity .
- Diastereoselectivity and Stereochemistry: The stereochemistry of aminodiols significantly influences their catalytic properties. For example, studies have shown that specific diastereoisomers of aminodiols can be synthesized and used in chemo-biocatalytic reactions, offering control over substrate and stereoselectivity .
Pharmaceutical and Biological Applications
Aminodiols play crucial roles in drug therapy and research .
- Antimicrobial Activity: Certain O-benzyl derivatives, related to aminodiols, exhibit antimicrobial properties, suggesting potential applications in developing new antimicrobial agents .
- Enzyme Inhibitors: Aminodiols have been identified as HIV protease inhibitors and renin inhibitors . These compounds can be designed to target specific enzymes involved in disease pathways, making them valuable in drug development .
- Synthesis of Anticancer Agents: Aminodiols serve as key intermediates in synthesizing anticancer agents. For example, 3-amino-1,2-butanediol derivatives are used in the synthesis of the anticancer agent ES-285 .
- Antibacterial and Antiprotozoal Activities: Certain aminodiols, such as 5-(ω-hydroxyalkylamino) derivatives of mucochloric acids, possess antibacterial and antiprotozoal activities, indicating their potential use in treating infectious diseases .
Chemical Synthesis
Aminodiols are versatile building blocks in organic synthesis .
- Synthesis of 1,3-Oxazines: Aminodiols react with formaldehyde to form bicyclic monoterpene-fused condensed 1,3-oxazines, with the ring closure being stereochemistry-dependent . These 1,3-oxazines can then be used as catalysts in various reactions .
- Preparation of Salt Solutions: Aminodiols can be used in methods for preparing salt solutions with desirable properties . This is particularly relevant in pharmaceutical applications where solubility and controlled release are important .
Table of Aminodiol Applications
Mechanism of Action
The mechanism of action of 3-(Benzylamino)cyclohexane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The hydroxyl groups may also participate in these interactions, contributing to the compound’s overall effect.
Comparison with Similar Compounds
Key Research Findings
- Stereochemical impact : Optical rotation ([α]D) varies significantly among stereoisomers (e.g., +19.0 vs. -2.0 in compounds 12b and 13a), influencing their interaction with biological targets .
- Hydrogen bonding : Intramolecular O–H⋯N bonds stabilize molecular conformations, as seen in the crystal structure of (1S,2R,4S)-derivatives .
Q & A
Q. What are the optimal synthetic routes for 3-(Benzylamino)cyclohexane-1,2-diol, and how can reaction conditions be systematically optimized?
Answer:
- Step 1: Review existing literature to identify precursors (e.g., cyclohexene oxide derivatives) and catalytic systems (e.g., chiral catalysts for stereocontrol) .
- Step 2: Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading) and evaluate yield/purity via HPLC or NMR .
- Step 3: Apply orthogonal design to isolate critical factors (e.g., benzylamine stoichiometry) impacting regioselectivity .
- Validation: Confirm reproducibility across ≥3 trials and characterize intermediates via FT-IR and mass spectrometry .
Q. How can researchers characterize the stereochemical configuration of this compound?
Answer:
- Method 1: Perform X-ray crystallography on single crystals to resolve absolute configuration .
- Method 2: Use chiral HPLC with cellulose-based columns and compare retention times to known standards .
- Complementary Data: Assign 1D/2D NMR signals (e.g., NOESY for spatial proximity) to infer stereochemistry .
Q. What stability challenges arise in storing this compound, and how can degradation pathways be mitigated?
Answer:
Q. How can preliminary bioactivity screening for this compound be designed to prioritize targets?
Answer:
- In Silico Screening: Use molecular docking (AutoDock Vina) to predict binding affinity to enzymes like cyclooxygenase or kinases .
- In Vitro Assays: Test against cell lines (e.g., cancer HepG2) with dose-response curves (IC50) and validate selectivity via counter-screens .
Advanced Research Questions
Q. How do stereochemical variations in this compound influence its pharmacological activity?
Answer:
Q. What computational models are suitable for predicting the compound’s interaction with membrane transporters?
Answer:
Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?
Answer:
Q. How should researchers resolve contradictions in reported toxicity data for this compound?
Answer:
Q. What multi-step optimization strategies improve yield in scaled-up synthesis?
Answer:
- Process Design: Integrate membrane separation (nanofiltration) to isolate intermediates and reduce side reactions .
- Control Systems: Use PID controllers for real-time adjustment of reaction parameters (flow rate, pressure) .
Methodological Framework Integration
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
